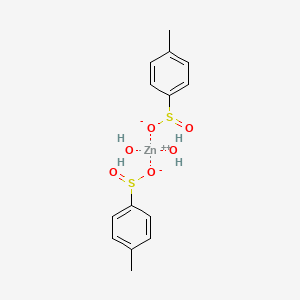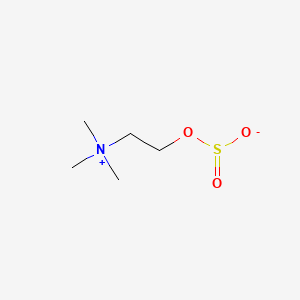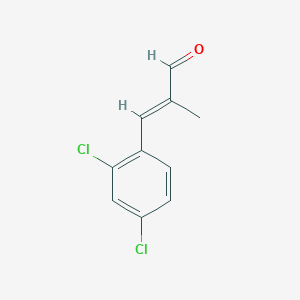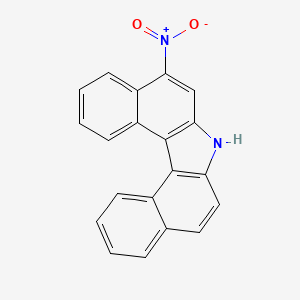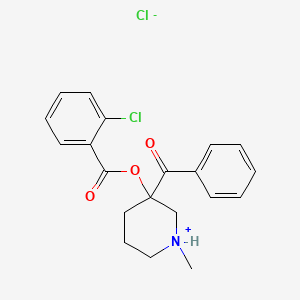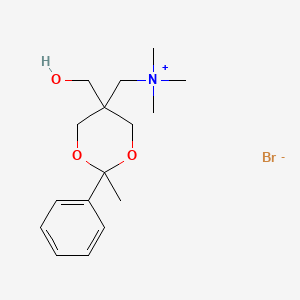
((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide is a complex organic compound with a unique structure that includes a dioxane ring, a phenyl group, and a trimethylammonium bromide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide typically involves multiple steps:
Formation of the Dioxane Ring: The initial step involves the formation of the dioxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl bromide to form the trimethylammonium bromide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium chloride, sodium iodide, sodium hydroxide, aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Corresponding halides or hydroxides.
Wissenschaftliche Forschungsanwendungen
((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism by which ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The dioxane ring and phenyl group contribute to its binding affinity, while the trimethylammonium bromide moiety enhances its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium chloride
- ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium iodide
- ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium hydroxide
Uniqueness
((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion, in particular, influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1031-38-5 |
|---|---|
Molekularformel |
C16H26BrNO3 |
Molekulargewicht |
360.29 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-2-methyl-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C16H26NO3.BrH/c1-15(14-8-6-5-7-9-14)19-12-16(11-18,13-20-15)10-17(2,3)4;/h5-9,18H,10-13H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZXAOAWDGSZABDD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(OCC(CO1)(C[N+](C)(C)C)CO)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


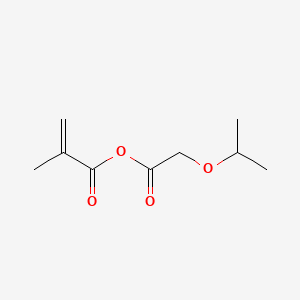
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
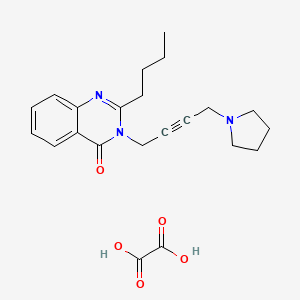

![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
